molecular formula C17H13N3O3S2 B11549231 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide

Cat. No.: B11549231
M. Wt: 371.4 g/mol
InChI Key: VSEPJTKGNSNXCT-QGMBQPNBSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide is a complex organic compound that features a benzodioxole ring and a benzothiazole ring connected through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(1,3-benzothiazol-2-ylthio)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and benzothiazole rings.

    Reduction: Reduced forms of the hydrazide linkage.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The benzodioxole and benzothiazole rings play a crucial role in binding to these targets, while the hydrazide linkage facilitates the overall molecular interaction.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide
  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
  • N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-propanamine

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide is unique due to the presence of both benzodioxole and benzothiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C17H13N3O3S2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C17H13N3O3S2/c21-16(9-24-17-19-12-3-1-2-4-15(12)25-17)20-18-8-11-5-6-13-14(7-11)23-10-22-13/h1-8H,9-10H2,(H,20,21)/b18-8+

InChI Key

VSEPJTKGNSNXCT-QGMBQPNBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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